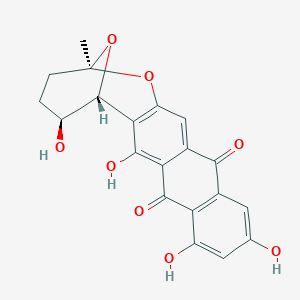
Nidurufin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nidurufin is an anthraquinone derivative isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 . It has garnered significant attention due to its potent biological activities, particularly its ability to induce cell cycle arrest at the G2/M transition in human myeloid leukemia K562 cells .
Vorbereitungsmethoden
Nidurufin is typically isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 through a bioassay-guided isolation procedure . The fungus is cultured, and the bioactive compounds are extracted using ethyl acetate. The extract is then subjected to various chromatographic techniques to purify this compound . Industrial production methods for this compound have not been extensively documented, likely due to its relatively recent discovery and specialized source.
Analyse Chemischer Reaktionen
Nidurufin, like other anthraquinone derivatives, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones, which are compounds with two ketone functionalities on an aromatic ring.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, where the ketone groups are reduced to hydroxyl groups.
Substitution: this compound can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Methylation: This compound can be methylated to form derivatives such as 6,8-O,O’-dimethyl-nidurufin.
Wissenschaftliche Forschungsanwendungen
Nidurufin has several scientific research applications:
Chemistry: this compound serves as a model compound for studying the chemical behavior of anthraquinones and their derivatives.
Wirkmechanismus
Nidurufin exerts its effects by inducing cell cycle arrest at the G2/M transition in human myeloid leukemia K562 cells . This action is likely mediated through its interaction with key regulatory proteins involved in cell cycle progression. The exact molecular targets and pathways involved are still under investigation, but this compound’s ability to disrupt the cell cycle suggests it may interfere with the function of cyclin-dependent kinases and other cell cycle regulators .
Vergleich Mit ähnlichen Verbindungen
Nidurufin is structurally similar to other anthraquinone derivatives such as versicolorin B, averufanin, and noraverufanin . this compound is unique in its specific bioactivity profile, particularly its ability to induce cell cycle arrest at the G2/M transition . This distinguishes it from other anthraquinones, which may have different biological activities or target different stages of the cell cycle.
Similar Compounds
- Versicolorin B
- Averufanin
- Noraverufanin
- 6,8-O,O’-dimethyl-nidurufin
Eigenschaften
CAS-Nummer |
99528-66-2 |
|---|---|
Molekularformel |
C20H16O8 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 |
InChI-Schlüssel |
JJXUKZWOMSARJK-UUADDVKTSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
Kanonische SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


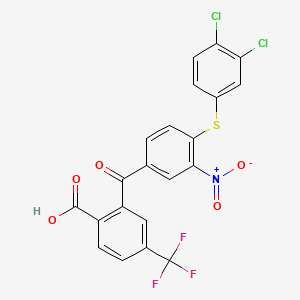
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
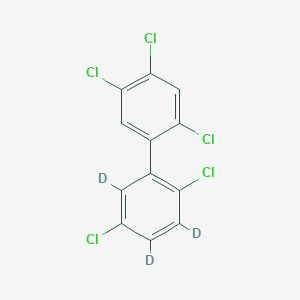

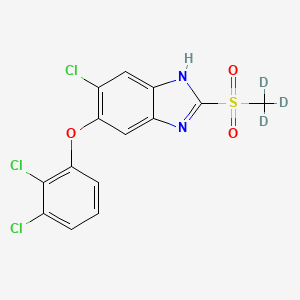
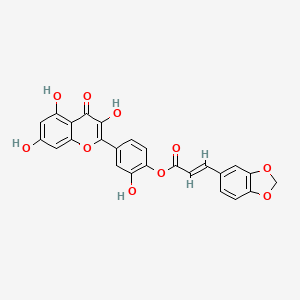
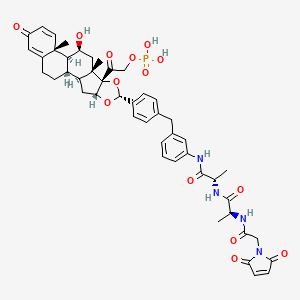

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
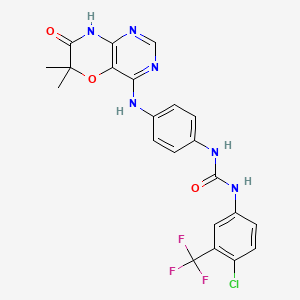
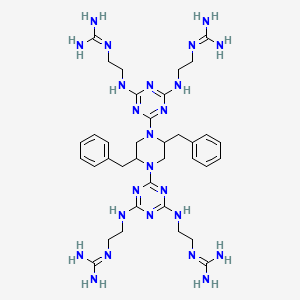
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
